molecular formula C4H8N2 B1675763 Lysidine CAS No. 534-26-9

Lysidine

Cat. No. B1675763
CAS RN: 534-26-9
M. Wt: 84.12 g/mol
InChI Key: VWSLLSXLURJCDF-UHFFFAOYSA-N
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Description

Lysidine is a derivative of 2-imidazoline . It is a colorless solid with basic properties and is soluble in organic solvents . It is used as a precursor to other compounds of pharmaceutical interest .


Synthesis Analysis

Lysidine is prepared by condensing ethylenediamine with acetic acid to give the diamide, which undergoes CaO-induced cyclization . Alternatively, it arises from the condensation of glyoxal, acetaldehyde, and ammonia . Lysidine is an intermediate in the synthesis of the drug metronidazole .


Molecular Structure Analysis

Lysidine is a derivative of cytidine in which the carbonyl is replaced by the amino acid lysine .


Chemical Reactions Analysis

In the presence of Raney nickel, Lysidine undergoes dehydrogenation to 2-methylimidazole, which can then be further elaborated .


Physical And Chemical Properties Analysis

Lysidine has a molar mass of 84.12 g/mol and a melting point of 87 °C (189 °F; 360 K) (decomposes) . It has a density of 1.1±0.1 g/cm3, a boiling point of 199.0±9.0 °C at 760 mmHg, and a vapour pressure of 0.5±0.4 mmHg at 25°C .

Safety And Hazards

Lysidine is labeled with the signal word “Warning” according to GHS labelling . It has hazard statements H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, and may cause respiratory irritation .

Future Directions

Lysidine is an uncommon nucleoside, rarely seen outside of tRNA . It is a derivative of cytidine in which the carbonyl is replaced by the amino acid lysine . The third position in the anti-codon of the Isoleucine-specific tRNA is typically changed from a cytidine which would pair with guanosine to a lysidine which will base pair with adenosine . This makes Lysidine particularly important in the context of theories about the origin of life and here especially for theories that target the origin of translation .

properties

IUPAC Name

2-methyl-4,5-dihydro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2/c1-4-5-2-3-6-4/h2-3H2,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWSLLSXLURJCDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2060204
Record name 1H-Imidazole, 4,5-dihydro-2-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lysidine

CAS RN

534-26-9
Record name 2-Methylimidazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=534-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lysidine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazole, 4,5-dihydro-2-methyl-
Source EPA Chemicals under the TSCA
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Record name 1H-Imidazole, 4,5-dihydro-2-methyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dihydro-2-methyl-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.816
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Record name LYSIDINE
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/987F50E3PE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,310
Citations
T Suzuki, K Miyauchi - FEBS letters, 2010 - Elsevier
… Lysidine is an … Ile lysidine synthetase (TilS) that catalyzes lysidine formation by using lysine and ATP as substrates. Biochemical studies revealed a molecular mechanism of lysidine …
Number of citations: 76 www.sciencedirect.com
Y Ikeuchi, A Soma, T Ote, J Kato, Y Sekine, T Suzuki - Molecular cell, 2005 - cell.com
… We previously identified tRNA Ile -lysidine synthetase (tilS) that synthesizes lysidine, for which it utilizes ATP and lysine as substrates. Here, we show that lysidine synthesis consists of …
Number of citations: 78 www.cell.com
H Grosjean, GR Björk - Trends in biochemical sciences, 2004 - cell.com
… ) is posttranscriptionally modified to a 2-lysyl cytidine (lysidine), abbreviated as (k 2 C). Now, … The formation of lysidine by this essential enzyme allows recognition of tRNA Ile (k 2 CAU) …
Number of citations: 51 www.cell.com
K Nakanishi, L Bonnefond, S Kimura, T Suzuki… - Nature, 2009 - nature.com
… In bacteria, tRNA Ile2 lysidine synthetase (TilS) modifies cytidine into lysidine (L; 2-lysyl-cytidine) … We identified the lysidine modification in pre-tRNA Ile2 isolated from RNase-E-deficient …
Number of citations: 71 www.nature.com
K Nakanishi, S Fukai, Y Ikeuchi… - Proceedings of the …, 2005 - National Acad Sciences
Lysidine, a lysine-combined modified cytidine, is exclusively located at the anticodon wobble position (position 34) of eubacterial tRNA Ile 2 and not only converts the codon specificity …
Number of citations: 54 www.pnas.org
C Fabret, E Dervyn, B Dalmais, A Guillot… - Molecular …, 2011 - Wiley Online Library
… CAU anticodon in a precursor tRNA Ile2 to a lysidine residue (2‐lysyl‐cytidine, abbreviated … , such as Bacillus subtilis, can overcome the absence of lysidine in its tRNA Ile2 (CAU), we …
Number of citations: 27 onlinelibrary.wiley.com
M Kuratani, Y Yoshikawa, Y Bessho, K Higashijima… - Structure, 2007 - cell.com
… as isoleucine by tRNA Ile 2 with the lysidine residue at the wobble position. Lysidine is derived from cytidine, with ATP and L-lysine, by tRNA Ile lysidine synthetase (TilS), which is an N-…
Number of citations: 27 www.cell.com
KD Sonawane, SB Sambhare - Integrative Biology, 2015 - academic.oup.com
… Agmatidine and lysidine are structurally similar cytosine modifications differing in terminal … lysidine have been studied. It has been proved that only the tautomeric form of lysidine may …
Number of citations: 18 academic.oup.com
C Köhrer, D Mandal, KW Gaston… - Nucleic acids …, 2014 - academic.oup.com
… been identified as lysidine in bacterial isoleucine … -lysidine synthetase (TilS) in bacteria or tRNA Ile -agmatidine synthetase (TiaS) in archaea, responsible for the biosynthesis of lysidine …
Number of citations: 21 academic.oup.com
KD Sonawane, R Tewari - Nucleosides, Nucleotides and Nucleic …, 2008 - Taylor & Francis
… for the mechanism of lysidine formation by tRNA (Ile)-lysidine-… lysidine has been undertaken to understand the structural and functional significance of hypermodified nucleoside lysidine…
Number of citations: 18 www.tandfonline.com

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